

Application Notes and Protocols for Antibody Labeling with DOTA-peg5-C6-dbcO

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Compound of Interest

Compound Name: DOTA-peg5-C6-dbcO

Cat. No.: B1192566

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Introduction

DOTA-peg5-C6-dbcO is a heterobifunctional linker designed for the precise and stable conjugation of molecules to antibodies, particularly for applications in diagnostics and therapeutics. This linker incorporates three key functional components:

- **DOTA** (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A powerful chelating agent that securely sequesters various radiometals. This feature is pivotal for developing antibody-based imaging agents for PET (Positron Emission Tomography) or SPECT (Single-Photon Emission Computed Tomography) and for creating radioimmunotherapy agents.^{[1][2][3]}
- **PEG5** (pentaethylene glycol): A flexible, hydrophilic spacer that enhances the solubility of the conjugate, reduces potential aggregation, and minimizes steric hindrance, thereby preserving the antibody's immunoreactivity.^[4]
- **DBCO** (Dibenzocyclooctyne): A strained alkyne that is highly reactive towards azide groups via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).^{[5][6][7]} This bioorthogonal reaction is exceptionally specific and occurs efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for working with sensitive biological materials.^{[4][7]}

The C6 (hexyl) linker provides additional spatial separation between the functional moieties.[1] This combination of features makes **Dota-peg5-C6-dbc** an excellent choice for the development of antibody-drug conjugates (ADCs), radioimmunoconjugates, and other targeted biological probes.[5][8]

Principle of Antibody Labeling

The labeling of an antibody with **Dota-peg5-C6-dbc** is a two-stage process. First, the antibody is functionalized with azide groups. Subsequently, the azide-modified antibody is reacted with the DBCO group of the **Dota-peg5-C6-dbc** linker in a copper-free click chemistry reaction. This results in a stable triazole linkage, covalently attaching the DOTA chelator to the antibody.

Data Presentation

The following table summarizes key quantitative parameters relevant to the antibody labeling process with **Dota-peg5-C6-dbc**.

Parameter	Typical Value/Range	Key Considerations
Molar Excess of Azide-NHS Ester (for antibody modification)	5-20 fold	The optimal ratio depends on the antibody and the desired degree of labeling. Higher excess can lead to loss of immunoreactivity.
Molar Excess of DOTA-peg5-C6-dbcu (for click chemistry)	2-4 fold over the azide-modified antibody	A modest excess ensures efficient conjugation without introducing a large excess of unreacted linker to be removed later. [9] [10]
Reaction Time (Click Chemistry)	4-18 hours	Longer incubation times, typically overnight at 4°C, can increase the final product yield. [4] [10]
Reaction pH (Click Chemistry)	7.2 - 7.5	Physiological pH is optimal for the SPAAC reaction and for maintaining antibody stability. [11]
Storage of DBCO-functionalized antibody	Up to 1 month at -20°C	The DBCO group can lose reactivity over time due to oxidation and hydration. [9]
Storage of DOTA-labeled antibody	Stable for prolonged periods at 4°C	The resulting triazole linkage is highly stable. [9]

Experimental Protocols

Materials and Reagents

- Antibody of interest in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)
- Azide-NHS ester (e.g., Azido-PEG4-NHS Ester)
- DOTA-peg5-C6-dbcu**

- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
- Reaction tubes (e.g., microcentrifuge tubes)
- Buffer for conjugation (e.g., PBS, pH 7.4)

Protocol 1: Introduction of Azide Groups onto the Antibody

This protocol describes the modification of an antibody with azide groups using an Azide-NHS ester, which reacts with primary amines (e.g., lysine residues) on the antibody.

1. Antibody Preparation:

- Ensure the antibody is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4). Buffers containing Tris or glycine will interfere with the NHS ester reaction.
- If necessary, perform a buffer exchange using a desalting column or dialysis.
- Adjust the antibody concentration to 1-5 mg/mL.

2. Preparation of Azide-NHS Ester Solution:

- Immediately before use, prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO or DMF.

3. Antibody Azidation Reaction:

- Add a 5- to 20-fold molar excess of the Azide-NHS ester solution to the antibody solution.
- Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

4. Quenching the Reaction:

- Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted Azide-NHS ester.
- Incubate for 15 minutes at room temperature.

5. Purification of the Azide-Modified Antibody:

- Remove the excess, unreacted Azide-NHS ester and quenching reagent using a desalting column equilibrated with PBS, pH 7.4.
- The purified azide-modified antibody is now ready for conjugation with **Dota-peg5-C6-dbco**.

Protocol 2: Conjugation of Azide-Modified Antibody with Dota-peg5-C6-dbco

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO group of the **Dota-peg5-C6-dbco** linker.

1. Preparation of **Dota-peg5-C6-dbco** Solution:

- Prepare a 10 mM stock solution of **Dota-peg5-C6-dbco** in anhydrous DMSO or DMF.

2. Click Chemistry Reaction:

- Add a 2- to 4-fold molar excess of the **Dota-peg5-C6-dbco** solution to the purified azide-modified antibody solution.^{[9][10]}
- Incubate the reaction for 4-18 hours at 4°C with gentle mixing. Overnight incubation is often recommended to maximize the conjugation yield.^{[4][10]}

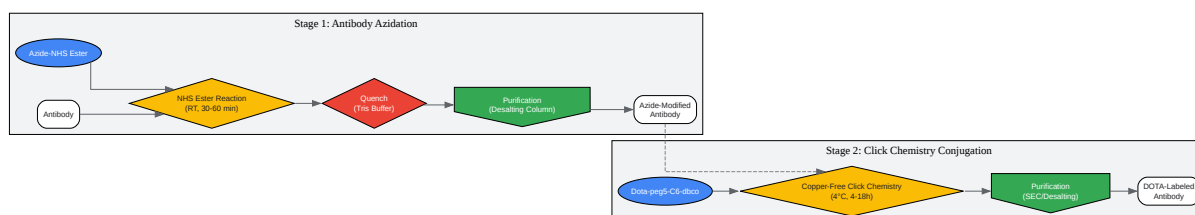
3. Purification of the DOTA-labeled Antibody:

- Purify the final DOTA-antibody conjugate from excess, unreacted **Dota-peg5-C6-dbco** using a desalting column, size-exclusion chromatography (SEC), or dialysis.

4. Characterization and Storage:

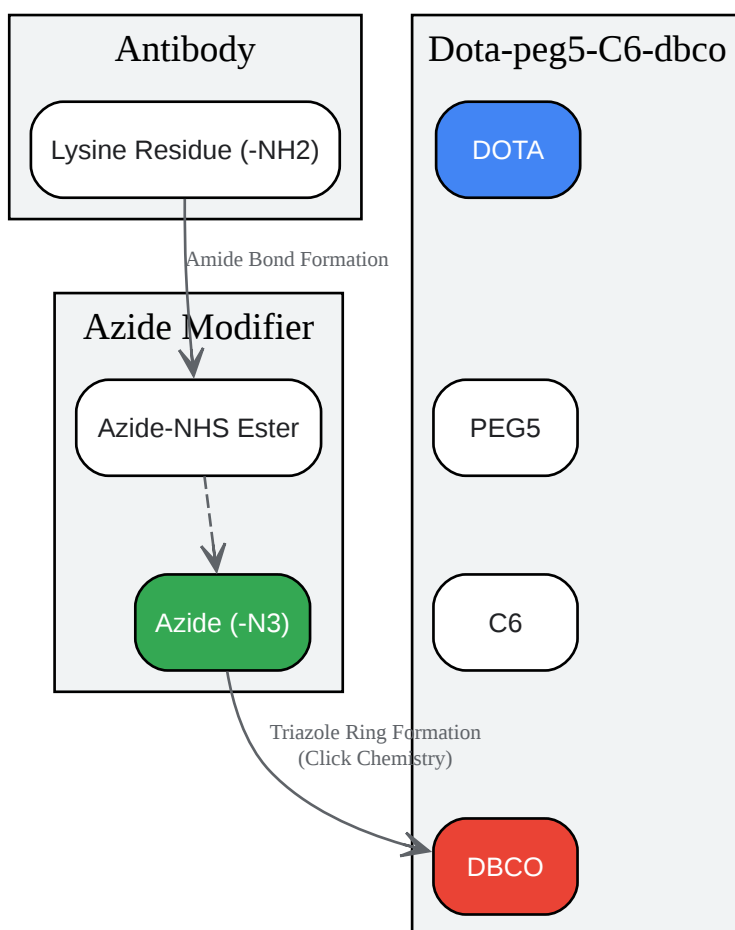
- The degree of labeling can be determined using various analytical techniques, such as UV-Vis spectroscopy, mass spectrometry, or by radiolabeling with a known amount of a radionuclide and measuring the specific activity.
- Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.
- Store the purified DOTA-labeled antibody at 4°C. For long-term storage, follow the specific recommendations for the antibody of interest.

Visualizations



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Caption: Experimental workflow for the two-step antibody labeling process.



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Caption: Logical relationships of the key chemical moieties involved.

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